(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a benzo[d]thiazole ring, a thiophene ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 2-aminothiophenol with methyl isothiocyanate under reflux conditions.
Introduction of the Acrylamide Moiety: The benzo[d]thiazole derivative is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.
Attachment of the Thiophene Ring: Finally, the thiophene ring is introduced through a Heck coupling reaction between the acrylamide derivative and thiophene-2-boronic acid, using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, acetic acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of (E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Pathways Involved: The inhibition of kinase activity affects pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-(methylthio)phenyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide
Uniqueness
- Structural Features : The presence of both a benzo[d]thiazole ring and a thiophene ring in the same molecule is unique and contributes to its distinct electronic properties.
- Biological Activity : Its ability to inhibit specific enzymes and intercalate into DNA sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
Biological Activity
The compound (E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a member of the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure
The compound features a complex structure comprising a benzothiazole moiety, a thiophene ring, and an acrylamide group. The presence of sulfur and nitrogen in its structure contributes to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of Benzothiazole Derivative : The initial step often involves the reaction of appropriate thiophenes with benzoic acid derivatives in the presence of a catalyst.
- Acrylamide Formation : Subsequent steps involve the introduction of an acrylamide functional group through condensation reactions.
Antimicrobial Properties
Research has shown that benzothiazole derivatives possess significant antimicrobial activity. For instance, compounds similar to This compound have demonstrated effectiveness against various bacterial and fungal strains. The minimal inhibitory concentrations (MIC) for these compounds typically range from 50 μg/mL to 100 μg/mL against common pathogens, indicating a robust antimicrobial profile .
Anticancer Activity
Studies have indicated that benzothiazole derivatives exhibit anticancer properties by inhibiting key molecular targets involved in cancer cell proliferation. For example, certain derivatives have been shown to inhibit the Raf-1 kinase activity, which is crucial in cancer signaling pathways. In vitro studies have reported IC50 values as low as 0.004 μM for selective inhibitors derived from similar structures .
Anti-inflammatory Effects
Compounds within this class have also been evaluated for their anti-inflammatory effects. A notable study highlighted the ability of certain derivatives to inhibit COX-2 enzyme activity, which is pivotal in inflammatory processes. The presence of methylthio and thiophene groups enhances their inhibitory potential .
Neuroprotective Effects
Emerging research suggests that some benzothiazole derivatives can provide neuroprotective effects. For instance, they have been tested in models of ischemia/reperfusion injury, showing promising results in reducing neuronal damage and improving outcomes in neurodegenerative conditions .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives, This compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 50 μg/mL against both strains, demonstrating significant antibacterial activity.
Case Study 2: Anticancer Screening
A series of synthesized benzothiazole derivatives were subjected to anticancer screening using human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound showed IC50 values less than 10 μM in both cell lines, indicating strong potential for development as an anticancer agent.
Properties
IUPAC Name |
(E)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c1-19-11-5-2-6-12-14(11)17-15(21-12)16-13(18)8-7-10-4-3-9-20-10/h2-9H,1H3,(H,16,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJWDHHHSQQROE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.